Ecamsule

Catalog No.
S567904
CAS No.
92761-26-7
M.F
C28H34O8S2
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ecamsule

CAS Number

92761-26-7

Product Name

Ecamsule

IUPAC Name

[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C28H34O8S2

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13+,20-14+

InChI Key

HEAHZSUCFKFERC-IWGRKNQJSA-N

SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C

Solubility

In water, 0.1507 mg/L at 25 °C (est)

Synonyms

3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonic acid), Ecamsule, Mexoryl SX, terephthalylidene dicamphor sulfonic acid

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C

Isomeric SMILES

CC1(C2(C(=O)/C(=C/C3=CC=C(C=C3)/C=C\4/C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C

UVA Sunscreen Filter:

  • Mechanism: Ecamsule primarily absorbs ultraviolet A (UVA) radiation within the 290-400 nanometer range, with peak absorption at 345 nm. This absorption process converts light energy into heat, dissipating it without penetrating the skin.
  • Sunscreen Applications: Studies have demonstrated its effectiveness in sunscreens, offering broad-spectrum protection alongside other UVA and UVB filters. A 5% ecamsule sunscreen prevented early photoaging changes in humans, while a combination with avobenzone and octocrylene significantly reduced UV-induced skin damage. [Source: ]
  • Photostability: Unlike some UVA filters, ecamsule exhibits excellent photostability, meaning it doesn't degrade significantly upon light exposure. This offers an advantage over avobenzone, which requires additional stabilizers. [Source: ]

Potential for Preventing Skin Cancer:

  • Animal Studies: Research in mice suggests ecamsule's ability to reduce UV-induced pyrimidine dimers, DNA lesions linked to cancer development. Additionally, it delays the onset of skin cancer in these models. [Source: ]
  • Human Studies: Although promising, human studies directly investigating its impact on skin cancer risk are limited. Further research is needed to confirm its potential in this area.

Investigating Photodermatoses:

  • Polymorphous Light Eruption (PMLE): Ecamsule's UVA protection makes it a potential candidate for managing PMLE, a light-induced skin rash. Studies have shown its efficacy in preventing PMLE flare-ups compared to placebo in controlled settings. [Source: ]
  • Other Applications: Its potential extends to exploring its role in managing other photosensitive skin conditions, but further research is needed.

Additional Research Areas:

  • Photoaging: Ongoing research investigates ecamsule's potential to mitigate photoaging effects beyond its UVA protection, including collagen breakdown and wrinkle formation.
  • Combination Therapies: Exploring synergistic effects of ecamsule with other antioxidants or photoprotective agents to enhance skin protection is an active area of research.

Ecamsule, also known as terephthalylidene dicamphor sulfonic acid, is an organic compound primarily utilized in sunscreen formulations to filter out ultraviolet A (UVA) rays. It is classified as a benzylidene camphor derivative and is recognized for its excellent photostability, meaning it maintains its effectiveness when exposed to sunlight. Ecamsule was first patented by L'Oréal in 1982 and received approval for use in Europe in 1991 and by the U.S. Food and Drug Administration in 2006, albeit with restrictions on its applications .

The compound absorbs UV radiation predominantly in the range of 290 to 400 nanometers, with peak absorption at approximately 345 nanometers. This characteristic makes it particularly effective against UVA rays, which are known to contribute to skin aging and certain types of skin cancer. Unlike some other UV filters, ecamsule does not degrade significantly under light exposure, which enhances its reliability in sunscreen products .

Ecamsule acts as a UVA filter by absorbing UVA radiation. When a UVA photon strikes an Ecamsule molecule, the energy is absorbed by the electron cloud of the molecule, causing an electronic transition. This absorbed energy is then released as heat, dissipating harmlessly from the skin [].

Studies conducted for FDA approval suggest Ecamsule is well-tolerated, with infrequent and mild side effects reported, including dermatitis, dry skin, acne, itching, and redness []. However, long-term safety data is still limited [].

Ecamsule undergoes reversible photoisomerization when exposed to UV light. This process allows it to absorb UV radiation and subsequently release the energy as thermal energy rather than penetrating the skin. The chemical structure of ecamsule allows it to effectively filter UVA rays while exhibiting minimal systemic absorption upon topical application .

In terms of chemical stability, ecamsule retains its protective properties better than many other common sunscreen agents, such as avobenzone, which can degrade significantly when exposed to sunlight .

Ecamsule has demonstrated notable biological activity in various studies. It has been shown to reduce the formation of UV-induced pyrimidine dimers in mouse models, which are precursors to skin cancer. Additionally, ecamsule contributes to delaying the onset of skin cancer when used in conjunction with other protective agents .

In human studies, sunscreens containing ecamsule have been effective in preventing early signs of photoaging and reducing skin damage associated with UV exposure. The compound's low systemic absorption (less than 0.1%) indicates that it poses minimal risk of systemic toxicity or adverse effects when used as directed .

The synthesis of ecamsule typically involves a reaction between a benzylidene camphor species and camphor sulfonic acid in the presence of solvents such as methanol or toluene. This process can be optimized using techniques like supercritical carbon dioxide extraction for improved efficiency and environmental sustainability .

The general reaction can be summarized as follows:

text
Benzylidene Camphor + Camphor Sulfonic Acid → Ecamsule

This method ensures the production of ecamsule with high purity and efficacy for use in sunscreen formulations.

Ecamsule is primarily used in cosmetic formulations, especially sunscreens, due to its ability to absorb UVA radiation effectively. It is often combined with other UV filters like avobenzone and octocrylene to enhance broad-spectrum protection against both UVA and UVB rays. Products containing ecamsule are marketed under various brand names, including Anthelios SX by L'Oréal .

The compound is also being studied for potential applications beyond sun protection, including its role in preventing photoaging and skin cancer through topical formulations.

Ecamsule shares similarities with several other sunscreen agents but stands out due to its unique properties:

CompoundTypeUVA/UVB ProtectionPhotostabilityNotes
EcamsuleOrganicUVAHighEffective against UVA rays; low absorption
AvobenzoneOrganicUVAModerateDegrades quickly under sunlight; often requires stabilizers
OctocryleneOrganicUVBHighOften used as a stabilizer for other filters
OxybenzoneOrganicUVA/UVBLowCommon allergen; concerns about systemic absorption
Drometrizole TrisiloxaneOrganicUVAHighOften used in combination with other filters

Ecamsule's high photostability compared to avobenzone makes it a preferred choice for formulations aimed at prolonged sun exposure protection. Its unique structure allows for effective UVA absorption while minimizing potential systemic effects associated with other compounds like oxybenzone .

Color/Form

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

562.16951039 g/mol

Monoisotopic Mass

562.16951039 g/mol

Heavy Atom Count

38

LogP

log Kow = 3.83 (est)

Melting Point

255 °C (decomposes)

UNII

M94R1PM439

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Drug Indication

Applied topically to filter out UVA rays.

Therapeutic Uses

Ultraviolet screen
/EXPL THER/ The aim of this study was to determine, for regulatory purposes, the potential of Mexoryl SX, a broad UVA absorber that also absorbs to some extent in the UVB, to modify the UV radiation (UVR)-induced murine skin tumor development and growth. Skh-hr1 mice were exposed to solar-simulated UVR 5 days per week for 40 weeks. Two control groups were irradiated without topical application, three groups received a sunscreen preparation containing either the UVA absorber, Mexoryl SX at 5 or 10% concentration, or a filter that absorbs principally in the UVB, 2-ethylhexyl-p-methoxycinnamate (2-EHMC) at 5% concentration, introduced as a comparator test article. Sunscreen application was performed before UVR exposure 3 days per week and after UVR exposure on the other 2 days (consistent with the design of a standard photocarcinogenesis safety test). Two different weekly UVR doses were administrated: the lower dose was given to one group of unprotected animals, whereas the higher dose was administrated to the other unprotected group and to the three sunscreen-treated groups. The two UVR control groups demonstrated a UVR-dependent response for cumulative tumor prevalence, tumor yield and median latent period. Neither concentration of Mexoryl SX increased the probability of tumor development; consistent with the principles for safety testing, this provides evidence in that it is safe for use in sunlight. Although this study was explicitly designed as a safety test, the results also provide some clues about the efficacy of Mexoryl SX in decreasing the probability of tumor development. Topical administration of Mexoryl SX, at both concentrations, resulted in a 6 week delay in the median latent period compared to high UVR controls, whereas 5% 2-EHMC delayed the median latent periods only by 2 weeks. Tumor prevalence and yield show the same efficacy differences between the two sunscreen ingredients. Tumor protection factors were calculated from these results and found to be equal to 2.4 for the two preparations containing Mexoryl SX and to 1.3 for the 5% 2-EHMC preparation. These findings illustrate the efficacy of Mexoryl SX in preventing UVR-induced carcinogenesis.
/EXPL THER/ In a previous study on the hairless mouse it was shown that sub-erythemal doses of pure UV-A enhanced the numerous changes normally observed during chronological aging. A new sunscreen (a bis-benzylidene campho sulfonic acid derivative) has been synthesized in our research laboratory (lambda max: 345 nm, epsilon: 47,000). Its photoprotective properties against UV-A induced damages were assessed in our mouse model. Three-month-old albino hairless mice were exposed for 1 y to suberythemal doses (35 J/sq cm) of UV-A obtained from a xenon source filtered through a WG 345 filter. One group of animals was exposed untreated, the other received a formulation containing 5% of the sunscreen prior to irradiation. At the end of the study the cutaneous properties of protected mice were compared to those of unprotected animals and to 3 and 15-month-old unirradiated controls. We found that the visible changes induced by UV-A irradiation were mainly sagging and wrinkling. Histological and electron microscopic alterations consisted of hyperkeratosis, increased density of elastic fibers with alteration of fiber orientation and increased glycosaminoglycan deposits. Biochemical changes consisted of decreases in total collagen and collagen hydroxylation and increases in both collagen III/I + III ratio and fibronectin biosynthesis. All these changes were reduced or abolished by the sunscreen.
/EXPL THER/ BACKGROUND/PURPOSE: Exposure to ultraviolet (UV) radiation increases skin pigmentation and usually results in an even darkening of the skin. However, it may also occasionally lead to the development of hyperpigmented lesions due to a local overproduction of pigment. Skin pigmentation is induced both by UVB and UVA rays. METHODS: The in vivo protection by sunscreens against pigmentation was studied using the determination of a level of protection against pigmentation based on the standardized sun protection factor (SPF) test method. The method includes delayed UVB and UVA pigmentations. The level of prevention against pigmentation was determined 7 days after exposure to solar-simulated radiation by visual assessment. It was calculated using the ratio of the minimal pigmenting dose on protected skin to the minimal pigmenting dose on unprotected skin. Broadspectrum UVB/UVA filters, Mexoryl SX and Mexoryl XL, and complete formula were tested. RESULTS: Protection against pigmentation correlates with the concentration of Mexoryl SX. The levels of protection obtained show a synergetic effect of Mexoryl SX when associated with Mexoryl XL. When different products having the same SPF (same protection against erythema) and different levels of UVA protection are compared, only sunscreen products with a high level of UVA protection show a similar level of protection against sunburn and pigmentation. Products with low UVA protection have a lower capacity of preventing induced pigmentation compared with their efficacy against erythema. CONCLUSIONS: These studies have evidenced that SPF determination was not sufficient to account for the efficiency in preventing pigmentation and that UVA protection was an essential part of this prevention.
For more Therapeutic Uses (Complete) data for Terephthalylidene dicamphor sulfonic acid (6 total), please visit the HSDB record page.

Pharmacology

When exposed to UV ecamsule undergoes reversible photoisomerization followed by photoexcitation. The absorbed UV is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure.

MeSH Pharmacological Classification

Sunscreening Agents

Mechanism of Action

Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm. Ecamsule is photostable and it does not degrade significantly when exposed to light. In studies done in mice it reduces the formation of UV induced pyrimidine dimers and delays the onset of skin cancer. In vitro, ecamsule has been shown to effectively protect against the harmful effects of UV.

Vapor Pressure

6.28X10-23 mm Hg at 25 °C (est)

Pictograms

Corrosive

Other CAS

92761-26-7

Absorption Distribution and Excretion

Ecamsule is a topical preparation, it should not be absorbed. Research done by L'Oreal on human subjects revealed that the systemically absorbed dose of [(14)C]-Ecamsule is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health.
Ecamsule is intended for topical application only.
Ecamsule is intended for topical application and has no volume of distribution.
Ecamsule is used topically, it not absorbed or metabolized.
The potential human health risk of UV filters depends on their toxicity and the human systemic exposure which is a function of the extent of percutaneous absorption of the topically applied substance into the human organism. Using a 'mass balance' approach, a study was designed to investigate the systemically absorbed dose of [(14)C]-Mexoryl SX((R)) in humans after topical application of a typical sunscreen emulsion. In addition, to assess the correlation with in vitro experiments, the percutaneous absorption of this UVA filter through isolated human skin was measured under identical exposure conditions. When applied in vivo for a period of 4 hr, 89-94% of the applied radioactivity was recovered from the wash-off samples. In urine samples, the radioactivity slightly exceeded background levels and corresponded maximally to 0.014% of the topically applied dose. No radioactivity was measured in blood or feces sampled up to 120 hr after application. In vitro, 24 hr after a 4-hour application, [(14)C]-Mexoryl SX remained primarily on the skin surface. The mean in vitro absorption over 24 hr, adding up the amounts found in the dermis and receptor fluid, was 0.16% of the applied dose. It is concluded from the in vivo pharmacokinetic results that the systemically absorbed dose of [(14)C]-Mexoryl SX is less than 0.1%. The order of magnitude of this value correlates well with the corresponding in vitro data which overestimate the in vivo results as previously observed with other hydrophilic compounds. This study demonstrates that, under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health.
An in vivo method in humans using radioactive terephthalylidene dicamphor sulfonic acid ((14)C site not specified) showed an absorption determined up to 24 hours after a 4-hours exposure to 0.16% of the applied dose.

Metabolism Metabolites

Ecamsule is not absorbed or metabolized.

Wikipedia

Ecamsule

Biological Half Life

Ecamsule is not absorbed and has no reported half life data.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Uv absorber; Uv filte

Methods of Manufacturing

Preparation: G. Lang et al., German patent 3321679; eidem, United States of America patent 4585597 (1983, 1986 both to L'Oreal).

General Manufacturing Information

When used in OTC sunscreen drug products in the United States, this ingredient must be called ecamsule. For cosmetics and personal care products in the United States, terephthalylidene dicamphor sulfonic acid may be used as an ultraviolet light absorber. In this case, the ingredient protects the product from deterioration by absorbing UV light. When used to protect the product, this ingredient is called terephthalylidene dicamphor sulfonic acid.

Analytic Laboratory Methods

Sixteen UV filters were simultaneously analyzed using the high-performance liquid chromatographic method. They were drometrizole (USAN Drometrizole), 4-methylbenzylidene camphor (USAN Enzacamene), menthyl anthranilate (USAN Menthyl anthranilate), benzophenone-3 (USAN Oxybenzone), benzophenone-8 (USAN Dioxybenzone), butyl methoxydibenzoylmethane (USAN Avobenzone), ethylhexyl triazone (USAN Octyl triazone), octocrylene (USAN Octocrylene), ethylhexyl dimethyl p-aminobenzoic acid (USAN Padimate O), ethylhexyl methoxycinnamate (USAN Octinoxate), p-aminobenzoic acid (USAN Aminobenzoic acid), 2-phenylbenzimidazole-5-sulfonic acid (USAN Ensulizole), isoamyl p-methoxycinnamate (USAN Amiloxate), and recent UV filters such as diethylhexyl butamidotriazone (USAN Iscotrizinol), methylene bis-benzotriazolyl tetramethylbutylphenol (USAN Bisoctrizole), and terephthalylidene dicamphor sulfonic acid (USAN Ecamsule). Separation of the UV filters was carried out in a C(18) column with a gradient of methanol-phosphate buffer, and the UV detection was at 300, 320, or 360 nm without any interference. The limits of detection were between 0.08 and 1.94 ug/mL, and the limits of quantitation were between 0.24 and 5.89 ug/mL. The extracting solvent for the UV filters was methanol, except for ethylhexyl triazone and methylene bis-benzotriazolyl tetramethylbutylphenol, which were prepared with tetrahydrofuran. The recoveries from spiked samples were between 94.90% and 116.54%, depending on the matrixes used. The developed method was applied to 23 sunscreens obtained from local markets, and the results were acceptable to their own criteria and to maximum authorized concentrations. Consequently, these results would provide a simple extracting method and a simultaneous determination for various UV filters, which can improve the quality control process as well as the environmental monitoring of sunscreens.
Liquid chromatography was used for the determination of the three most used water-soluble UV filters, benzophenone-4 (BZ4), terephthalylidene dicamphor sulfonic acid (TDS), and phenylbenzimidazole sulfonic acid (PBS), in aqueous sunscreen sprays. A C18 stationary phase and an isocratic mobile phase of EtOH-20 mM sodium acetate buffer of pH 4.6 (30:70, v/v) were used at a flow-rate of 0.5 mL/min. Mobile phase was also used as solvent for samples and standards. UV detection was at 313 nm. The analytical run took 5.5 min. The limits of detection were 0.5, 0.9 and 2 ug/mL for BZ4, TDS and PBS, respectively. The proposed method does not involve highly toxic solvents.

Storage Conditions

Precautions for safe handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2024-04-14
1: DeLeo VA, Clark S, Fowler J, Poncet M, Loesche C, Soto P. A new
ecamsule-containing SPF 40 sunscreen cream for the prevention of polymorphous
light eruption: a double-blind, randomized, controlled study in maximized outdoor
conditions. Cutis. 2009 Feb;83(2):95-103. PubMed PMID: 19326695.

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